

PD173074: A Comprehensive Technical Profile of a Selective FGFR Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173074 is a potent and selective, ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] This pyrido[2,3-d]pyrimidine compound has become an invaluable tool in research for understanding the roles of FGFR signaling in various cellular processes, including proliferation, differentiation, and angiogenesis.[1][3] Primarily targeting FGFR1 and FGFR3, it also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][4] Its high selectivity and potent activity have established it as a critical compound in cancer research and developmental biology.[1][3] This technical guide provides an in-depth overview of PD173074, including its selectivity profile, mechanism of action, detailed experimental protocols, and the relevant signaling pathways.

Mechanism of Action

PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors.[1][2] This binding action prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor, thereby blocking autophosphorylation and subsequent activation.[1][2][3] By inhibiting this crucial step, PD173074 effectively halts the initiation of downstream signaling cascades.[1][2][3]

Data Presentation: Selectivity Profile of PD173074



The inhibitory activity of PD173074 has been quantified through various in vitro and cell-based assays, with IC₅₀ (half-maximal inhibitory concentration) and K_i (inhibitory constant) values serving as key measures of its potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile

Target Kinase	Assay Type	IC50 (nM)	Kı (nM)	Selectivity vs. Other Kinases
FGFR1	Cell-free	~21.5 - 25[3][5] [6]	~40[3][4]	~1000-fold vs. PDGFR and c- Src[4][5]
FGFR3	Cell-free	5[3][5][7]	-	Highly potent against this family member[5]
VEGFR2	Cell-free	~100 - 200[3][4] [5]	-	Potent inhibition, though less so than FGFRs[5]
PDGFR	Cell-free	17,600[3][5]	-	Significantly lower potency[5]
c-Src	Cell-free	19,800[5]	-	Significantly lower potency[5]
EGFR	Cell-free	>50,000[5]	-	Negligible activity[5]
InsR	Cell-free	>50,000[5]	-	Negligible activity[5]
MEK	Cell-free	>50,000[5]	-	Negligible activity[5]
PKC	Cell-free	>50,000[1]	-	Negligible activity[1]

Table 2: Cellular Activity Profile



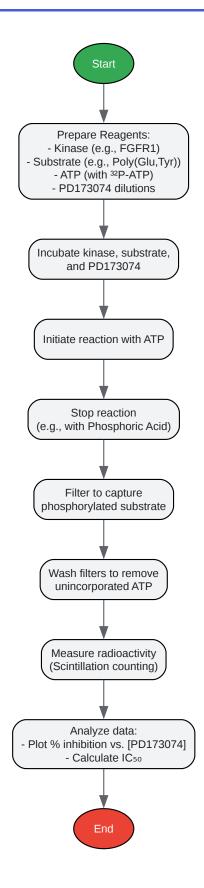
Cellular Process	Cell Line	IC50 (nM)	Notes
FGFR1 Autophosphorylation	NIH3T3	1 - 5[5]	Demonstrates potent inhibition of receptor activation.[5]
VEGFR2 Autophosphorylation	NIH3T3	100 - 200[5]	Effective inhibition of VEGFR2 signaling.[5]
Cell Viability (FGFR3-expressing)	KMS11, KMS18	< 20[5][6]	Shows potent anti- proliferative effects in cancer cells dependent on FGFR3 signaling.[5][6]
FGF-2 Enhancement of Granule Neuron Survival	Cerebellar Granule Neurons	8[4]	Potent reduction in FGF-2 mediated survival.

Signaling Pathway Inhibition

PD173074 effectively blocks the signaling cascades initiated by the binding of fibroblast growth factor (FGF) to its receptor. A primary downstream pathway affected is the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial for cell proliferation and survival.

[1] By inhibiting FGFR autophosphorylation, PD173074 prevents the recruitment and activation of downstream signaling proteins, leading to a reduction in MAPK activation.[1]





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